![molecular formula C24H28N2O5S B13415469 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. is a complex organic compound that belongs to the class of indole alkaloids. These compounds are known for their intricate structures and significant biological activities. The compound is derived from aspidospermidine, a well-known indole alkaloid, and features a unique dioxolo-indolizino-carbazole framework.
Vorbereitungsmethoden
The synthesis of 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. typically involves multiple steps, starting from readily available natural products such as vindoline. The synthetic route includes the removal of specific functional groups and the formation of new bonds through various chemical reactions. For instance, the Corey–Winter olefination is used to remove the 1,2-diol moiety, and radical cyclization is employed to form the indole unit . Industrial production methods may involve optimizing these steps to achieve higher yields and scalability.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Often employing hydrogenation or metal hydrides.
Substitution: Utilizing nucleophilic or electrophilic reagents to introduce new functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Compared to other indole alkaloids, 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. stands out due to its unique dioxolo-indolizino-carbazole framework. Similar compounds include:
Vinblastine: Known for its anticancer properties.
Conophylline: Studied for its biological activities.
Tabersonine: A precursor in the synthesis of various indole alkaloids.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.
Eigenschaften
Molekularformel |
C24H28N2O5S |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
methyl (1R,9R,10S,14R,15R,22R)-15-ethyl-5-methoxy-8-methyl-12-sulfanylidene-11,13-dioxa-8,19-diazahexacyclo[13.6.1.01,9.02,7.010,14.019,22]docosa-2(7),3,5,16-tetraene-10-carboxylate |
InChI |
InChI=1S/C24H28N2O5S/c1-5-22-9-6-11-26-12-10-23(17(22)26)15-8-7-14(28-3)13-16(15)25(2)18(23)24(20(27)29-4)19(22)30-21(32)31-24/h6-9,13,17-19H,5,10-12H2,1-4H3/t17-,18+,19+,22+,23+,24-/m0/s1 |
InChI-Schlüssel |
CWANURKXEIRNCJ-LNXHVWRRSA-N |
Isomerische SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]5([C@@H]2OC(=S)O5)C(=O)OC)N(C6=C4C=CC(=C6)OC)C |
Kanonische SMILES |
CCC12C=CCN3C1C4(CC3)C(C5(C2OC(=S)O5)C(=O)OC)N(C6=C4C=CC(=C6)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


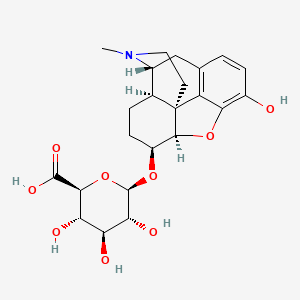

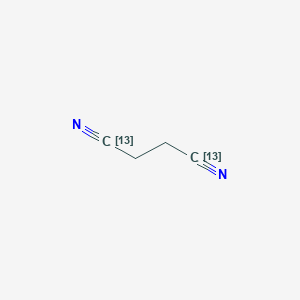
![[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate](/img/structure/B13415399.png)
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
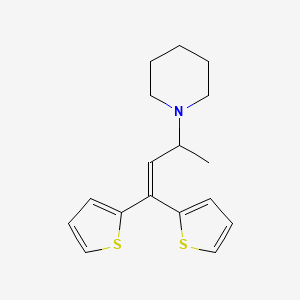
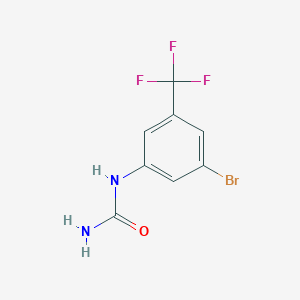
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)

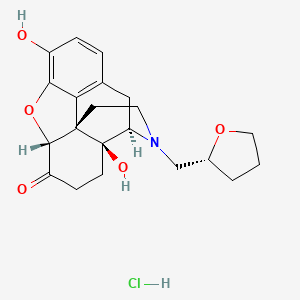
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

